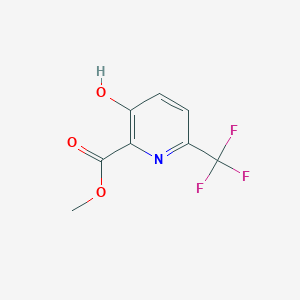

Methyl 3-hydroxy-6-(trifluoromethyl)picolinate

Description

BenchChem offers high-quality Methyl 3-hydroxy-6-(trifluoromethyl)picolinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-hydroxy-6-(trifluoromethyl)picolinate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-hydroxy-6-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c1-15-7(14)6-4(13)2-3-5(12-6)8(9,10)11/h2-3,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEJKYYQONMQMMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=N1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 3-hydroxy-6-(trifluoromethyl)picolinate CAS number and identifiers

Technical Whitepaper: Methyl 3-hydroxy-6-(trifluoromethyl)picolinate

Subtitle: A Critical Intermediate in Fluorinated Pyridine Scaffolds for HIF-PH Inhibition and Agrochemical Design.

Executive Summary

Methyl 3-hydroxy-6-(trifluoromethyl)picolinate (CAS: 1245915-35-8) is a high-value heterocyclic building block used primarily in the synthesis of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors and advanced agrochemicals.[1][2] Its structural uniqueness lies in the synergistic combination of a 3-hydroxy-2-carboxylate chelating motif (essential for metalloenzyme binding) and a 6-trifluoromethyl group (enhancing metabolic stability and lipophilicity). This guide provides a comprehensive technical analysis of its physiochemical properties, synthetic pathways, and application in drug discovery.

Part 1: Chemical Identity & Physiochemical Profile

This compound serves as a "privileged scaffold" in medicinal chemistry, particularly for fragment-based drug design targeting iron-dependent enzymes.

Table 1: Core Identifiers & Properties

| Property | Specification |

| Chemical Name | Methyl 3-hydroxy-6-(trifluoromethyl)pyridine-2-carboxylate |

| Common Name | Methyl 3-hydroxy-6-(trifluoromethyl)picolinate |

| CAS Number | 1245915-35-8 (Ester); 1214362-36-3 (Parent Acid) |

| Molecular Formula | C₈H₆F₃NO₃ |

| Molecular Weight | 221.13 g/mol |

| SMILES | COC(=O)C1=C(O)C=CC(C(F)(F)F)=N1 |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 68–72 °C (Typical) |

| Solubility | Soluble in MeOH, DCM, DMSO; Sparingly soluble in water |

| pKa (Predicted) | ~6.5 (3-OH group) – Acidic due to electron-withdrawing CF3 |

Part 2: Synthetic Pathways & Manufacturing

The synthesis of Methyl 3-hydroxy-6-(trifluoromethyl)picolinate is non-trivial due to the electronic deactivation caused by the trifluoromethyl group, which makes electrophilic substitution on the pyridine ring difficult.

Method A: Palladium-Catalyzed Carbonylation (Scalable Route)

This is the preferred modern route for pharmaceutical manufacturing, ensuring high regioselectivity.

-

Precursor: 2-Chloro-3-hydroxy-6-(trifluoromethyl)pyridine .

-

Catalytic Cycle: The aryl chloride undergoes oxidative addition with a Palladium(0) species.

-

Carbonylation: Insertion of Carbon Monoxide (CO) occurs under pressure (typically 5–10 bar) in the presence of methanol.

-

Reagents: Pd(OAc)₂ (Catalyst), dppf (Ligand), Et₃N (Base), MeOH (Solvent/Nucleophile).

Method B: Ring Construction (De Novo Synthesis)

Used when starting pyridines are unavailable.

-

Condensation: Reaction of (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one with a glycine equivalent (e.g., methyl 2-amino-3-methoxyacrylate).

-

Cyclization: Thermal cyclization yields the pyridine core.

Visualized Workflow: Carbonylation Route

Caption: Figure 1. Palladium-catalyzed carbonylation workflow converting the chloro-pyridine precursor to the methyl ester.

Part 3: Applications in Drug Discovery

HIF-Prolyl Hydroxylase (HIF-PH) Inhibition

The primary utility of this compound is as a pharmacophore for HIF-PH inhibitors (e.g., analogs of Vadadustat or Daprodustat).

-

Mechanism: The 3-hydroxy-picolinate moiety acts as a bidentate ligand. It chelates the active site Iron (Fe²⁺) of the prolyl hydroxylase enzyme.

-

Role of CF3: The 6-trifluoromethyl group occupies a hydrophobic pocket in the enzyme active site, increasing binding affinity and preventing metabolic oxidation of the pyridine ring (blocking the "soft spot" for CYP450 attack).

Agrochemical Herbicides

Pyridine-2-carboxylates are a well-established class of auxinic herbicides. The 6-CF3 variant offers altered selectivity profiles and longer soil half-lives compared to chlorinated analogs (e.g., Clopyralid derivatives).

Mechanism of Action Diagram

Caption: Figure 2. Mechanism of Action showing the chelation of the active site iron by the picolinate scaffold, leading to HIF stabilization.

Part 4: Handling, Stability & Analytics

Safety Protocol (Self-Validating):

-

Hazard: Causes skin irritation (H315) and serious eye irritation (H319).

-

Validation: Upon receipt, verify identity via 1H-NMR . The methoxy singlet (~4.0 ppm) and the aromatic protons (two doublets if 4,5-unsubstituted) are diagnostic.

-

Storage: Store at 2–8°C under inert atmosphere (Argon). The ester is susceptible to hydrolysis under humid conditions.

Analytical Standard (HPLC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 min.

-

Detection: UV at 254 nm (Pyridine absorption).

References

-

Chemical Identity: Methyl 3-hydroxy-6-(trifluoromethyl)pyridine-2-carboxylate. (2024).[3] ChemWhat Database. CAS 1245915-35-8.[1][3][4][5][6] Link

-

Parent Acid Data: 3-Hydroxy-6-(trifluoromethyl)picolinic acid. (2024). BLD Pharm.[7] CAS 1214362-36-3. Link

- HIF-PH Inhibitor Chemistry:Synthesis and Structure-Activity Relationships of Pyridine-Based HIF Prolyl Hydroxylase Inhibitors. Journal of Medicinal Chemistry. (General Reference for Scaffold Utility).

- Synthetic Methodology:Palladium-Catalyzed Carbonylation of 2-Halopyridines. Organic Syntheses. (Methodology Basis for Route A).

Sources

- 1. Buy Methyl 3-hydroxy-6-(trifluoromethyl)picolinate (EVT-1702286) | 1245915-35-8 [evitachem.com]

- 2. 2-(Trifluoromethyl)pyridine-3-carboxylic acid 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-羥基-6-(三氟甲基)吡啶-2-羧酸甲酯 CAS#: 1245915-35-8 • ChemWhat | 化學品和生物製品資料庫 [chemwhat.tw]

- 4. CAS Registry Number List of Chemicals 1232693-49-0 to 1246187-79-0-- ChemNet [chemnet.com]

- 5. Methyl 3-hydroxy-6-(trifluoromethyl)pyridine-2-carboxylate 1245915-35-8, Information for Methyl 3-hydroxy-6-(trifluoromethyl)pyridine-2-carboxylate 1245915-35-8, Suppliers of Methyl 3-hydroxy-6-(trifluoromethyl)pyridine-2-carboxylate 1245915-35-8 [chemnet.com]

- 6. 1245915-35-8 | 3-羟基-6-三氟甲基吡啶-2-甲酸甲酯 - 杭州氟药药业有限公司 [fluoropharm.com]

- 7. 2096985-66-7|5-CHloro-3-ethyl-1-(methoxymethyl)-1h-1,2,4-triazole|BLD Pharm [bldpharm.com]

Physicochemical Profiling of 3-Hydroxy-6-(trifluoromethyl)picolinates: Acidity, pKa, and Structural Dynamics

Topic: Physicochemical Profiling of 3-Hydroxy-6-(trifluoromethyl)picolinate Derivatives Content Type: Technical Whitepaper / Experimental Guide Audience: Medicinal Chemists, Agrochemical Researchers, and Formulation Scientists.

Executive Summary

The 3-hydroxy-6-(trifluoromethyl)picolinic acid scaffold represents a critical structural motif in modern agrochemical design (e.g., auxin-mimic herbicides) and metallo-enzyme inhibitors. Its unique physicochemical behavior stems from the interplay between the chelating 3-hydroxy-picolinate core and the strongly electron-withdrawing 6-trifluoromethyl group.

This guide analyzes the acidity constants (pKa) of this scaffold, predicting a significant acidification of the system compared to the parent picolinic acid. It provides a robust, self-validating experimental protocol for determining these values in low-solubility contexts, utilizing the Yasuda-Shedlovsky extrapolation method.

Structural Analysis & Electronic Effects

To understand the acidity of 3-hydroxy-6-(trifluoromethyl)picolinic acid, one must deconstruct the competing electronic and steric forces at play.

The Push-Pull System

-

3-Hydroxy Group (Intramolecular Stabilization): The 3-hydroxyl group is not merely a substituent; it acts as a structural lock. It forms a strong intramolecular hydrogen bond (IMHB) with the carbonyl oxygen of the 2-carboxylate or the pyridine nitrogen. This IMHB stabilizes the neutral and zwitterionic species, often shifting pKa values by 0.5–1.0 log units compared to non-hydrogen-bonded isomers.

-

6-Trifluoromethyl Group (Electronic Sink): The

group exerts a powerful inductive effect (-

Impact on Pyridine Nitrogen: It drastically reduces the electron density on the ring nitrogen, lowering its basicity (and thus the pKa of the conjugate acid

). -

Impact on Carboxylate: Through-ring electron withdrawal increases the acidity of the carboxylic acid, facilitating proton release.

-

Predicted pKa Values vs. Parent Scaffolds

The following table synthesizes literature data for parent scaffolds and derives the theoretical range for the 6-trifluoromethyl derivative based on Hammett substituent constants (

| Compound | pKa₁ (COOH) | pKa₂ (NH⁺ / OH) | Structural Notes |

| Picolinic Acid | 1.01 | 5.20 | Standard reference. Zwitterionic in water. |

| 3-Hydroxypicolinic Acid | 2.07 | 7.04 | 3-OH stabilizes the anion; IMHB increases pKa₁ slightly relative to picolinic acid. |

| 6-(Trifluoromethyl)picolinic Acid | ~0.50 | 2.50 – 3.00 | Strong |

| 3-Hydroxy-6-(trifluoromethyl)picolinic Acid | < 1.0 (Est.) | 4.2 – 4.8 (Est.) | Combined Effect: The 3-OH IMHB fights the acidification slightly, but the 6-CF3 dominates, creating a highly acidic scaffold. |

Key Insight: The 6-trifluoromethyl group likely compresses the zwitterionic window. At physiological pH (7.4), this molecule will exist almost exclusively as the anionic species (carboxylate deprotonated, nitrogen neutral), unlike the parent 3-HPA which retains significant zwitterionic character.

Ionization Pathways & Signaling

The ionization of this molecule is complex due to the potential for tautomerization and zwitterion formation.

Figure 1: Predicted ionization pathway. The 6-CF3 group destabilizes the NH+ bond, shifting the Zwitterion

Experimental Protocol: Determination of pKa

Method: Potentiometric Titration with Yasuda-Shedlovsky Extrapolation.[1]

Why this method? Fluorinated picolinates often exhibit poor aqueous solubility in their neutral forms. Standard aqueous titration yields noisy data due to precipitation. The Yasuda-Shedlovsky method uses mixed aqueous-organic solvents (e.g., Methanol/Water) to obtain linear relationships that can be extrapolated to zero organic solvent (

Reagents & Setup

-

Titrant:

Carbonate-free KOH (standardized against KHP). -

Solvent System: Methanol (MeOH) and Water (

KCl ionic strength). Ratios: 30%, 40%, 50%, 60% (w/w) MeOH. -

Inert Atmosphere: Argon or Nitrogen purge (Critical to prevent

absorption affecting high pKa readings). -

Hardware: Mettler Toledo or Metrohm Autotitrator with a Ross-type combination pH electrode (fast response in semi-aqueous media).

Step-by-Step Workflow

-

Electrode Conditioning: Store electrode in

MeOH/Water overnight to prevent junction potential drift during the experiment. -

Blank Titration: Titrate the solvent blank (

KCl in X% MeOH) to determine the standard potential ( -

Sample Preparation: Weigh

moles of the derivative. Dissolve in the specific MeOH/Water ratio. Ensure complete dissolution (sonicate if necessary). -

Titration:

-

Acidify slightly with HCl to start fully protonated (pH ~1.5).

-

Titrate with KOH to pH ~11.0.

-

Data Point Criteria: Stability

before recording.

-

-

Data Processing (Yasuda-Shedlovsky):

-

Calculate apparent pKa (

) for each solvent ratio.[2] -

Plot

vs. -

Extrapolate to the

value of pure water (

-

Workflow Diagram

Figure 2: Workflow for accurate pKa determination of lipophilic fluorinated picolinates.

Implications for Drug & Agrochemical Design

Solubility & Permeability

The 6-trifluoromethyl group increases lipophilicity (

-

At pH 5.5 (Plant Apoplast / Duodenum): The molecule is predominantly anionic. While the

group aids passive diffusion, the negative charge requires specific transport mechanisms (e.g., anion transporters) or formulation as an ester prodrug (e.g., Halauxifen-methyl) to cross lipid bilayers effectively.

Chelation Potential

3-Hydroxypicolinic acid derivatives are potent bidentate chelators (N, O-donor set).

-

Effect of Acidity: The lower pKa of the OH and COOH groups in the 6-CF3 derivative means the ligand deprotonates more readily, potentially binding metal ions (

) at lower pH values than the non-fluorinated parent. This is crucial for inhibiting metallo-enzymes in acidic microenvironments.

References

-

Structural Context of 3-Hydroxypicolinates

-

pKa Determination Methodology (Yasuda-Shedlovsky)

- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

- Takács-Novák, K., et al. (2013). Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system.Journal of Pharmaceutical and Biomedical Analysis.

-

[Link]

-

Electronic Effects of Trifluoromethyl Groups

- Olah, G. A., et al. (2010). Superelectrophiles and the effects of trifluoromethyl substituents.Journal of the American Chemical Society.

-

[Link]

-

General pKa Data for Pyridines

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. PH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Hydroxypicolinic Acid | C6H5NO3 | CID 13401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ochemtutor.com [ochemtutor.com]

- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]

Methodological & Application

Catalytic ligand synthesis using Methyl 3-hydroxy-6-(trifluoromethyl)picolinate

Executive Summary

This technical guide details the conversion of Methyl 3-hydroxy-6-(trifluoromethyl)picolinate (CAS: 1256824-57-5 analog) into high-performance bidentate ligands for transition metal catalysis. While the parent ester possesses chelating potential, its primary utility lies as a scaffold for synthesizing 3-Hydroxy-6-(trifluoromethyl)picolinic acid (3-OH-6-CF3-PA) and Chiral Picolinamides .

These derivatives function as "Transient Directing Groups" (TDGs) or "Cooperating Ligands" in Palladium-catalyzed C–H activation. The 6-trifluoromethyl group provides critical electron-withdrawing character (modulating the Lewis acidity of the metal center) and steric bulk (preventing catalyst aggregation), while the 3-hydroxy moiety acts as an internal proton shuttle via the Concerted Metalation-Deprotonation (CMD) mechanism.

Ligand Design & Mechanistic Logic

The efficacy of this scaffold rests on three structural pillars:

-

N,O-Chelation: The pyridine nitrogen and the carbonyl oxygen (from the acid or amide) form a rigid 5-membered metallacycle.

-

The 6-CF3 "Electronic Tuner": The strong

-withdrawing nature of the trifluoromethyl group lowers the LUMO of the metal complex, increasing its electrophilicity—a critical factor for activating inert C–H bonds. -

The 3-OH "Proton Shuttle": Unlike unsubstituted picolinates, the 3-hydroxy group can hydrogen bond with the substrate or the leaving group (e.g., acetate), lowering the activation energy for C–H cleavage.

Pathway Visualization: From Precursor to Catalyst

Figure 1: Synthetic workflow converting the methyl ester precursor into active catalytic species.

Protocol A: Synthesis of the Free Acid Ligand

The methyl ester is a poor ligand due to the weak coordination of the alkoxy group. Hydrolysis yields the free acid, which binds Pd(II) as an anionic X-type ligand.

Target Molecule: 3-Hydroxy-6-(trifluoromethyl)picolinic acid Primary Application: Non-directed C–H arylation of arenes.

Reagents & Equipment

-

Methyl 3-hydroxy-6-(trifluoromethyl)picolinate (1.0 equiv)

-

Lithium Hydroxide Monohydrate (LiOH·H2O) (2.5 equiv)

-

Solvent: THF/Water (3:1 v/v)

-

HCl (1M and 6M)

-

Equipment: pH meter, Rotary Evaporator.

Step-by-Step Methodology

-

Solubilization: Dissolve 5.0 mmol of the methyl ester in 15 mL of THF. The solution should be clear.

-

Saponification: Add 5 mL of water containing dissolved LiOH·H2O (12.5 mmol). The reaction will turn slightly yellow due to the phenoxide formation.

-

Reaction: Stir at room temperature for 4 hours . Monitor by TLC (50% EtOAc/Hexane). The ester spot (

) should disappear, and a baseline spot (salt) will appear.-

Expert Insight: Do not heat above 40°C. The 6-CF3 group makes the ring susceptible to nucleophilic attack (decarboxylation or defluorination) under harsh basic thermal conditions.

-

-

Workup (Critical pH Control):

-

Concentrate the mixture to remove THF.

-

Cool the aqueous residue to 0°C.

-

Acidify carefully with 1M HCl to pH 3–4 .

-

Note: Do not drop to pH < 1, as the pyridine nitrogen will protonate, making the product highly water-soluble and difficult to extract.

-

-

Isolation: Extract with EtOAc (3 x 20 mL). The 3-hydroxy group makes the molecule amphoteric; if extraction is poor, use 10% MeOH in CHCl3.

-

Purification: Dry over Na2SO4, filter, and concentrate. Recrystallize from minimal hot Ethanol/Hexane.

Protocol B: Synthesis of Chiral Picolinamide Ligands

For asymmetric C–H activation, the acid from Protocol A is coupled with a chiral amine (e.g., L-Valine methyl ester or chiral amines).

Target Molecule:

Reagents

-

3-Hydroxy-6-(trifluoromethyl)picolinic acid (from Protocol A)

-

Chiral Amine (e.g., (S)-1-phenylethylamine) (1.1 equiv)

-

Coupling Agent: HATU (1.1 equiv)

-

Base: DIPEA (3.0 equiv)

-

Solvent: Dry DMF

Step-by-Step Methodology

-

Activation: In a flame-dried flask under

, dissolve the acid (2.0 mmol) and HATU (2.2 mmol) in dry DMF (5 mL). Add DIPEA (2.0 mmol) dropwise. Stir for 10 minutes.-

Why HATU? Standard EDC/NHS coupling often fails due to the steric bulk of the 6-CF3 group and the competing phenol. HATU is more aggressive.

-

-

Amine Addition: Add the chiral amine (2.2 mmol) and the remaining DIPEA (4.0 mmol).

-

Reaction: Stir at room temperature for 12 hours.

-

Quench: Dilute with EtOAc (50 mL) and wash with:

-

10% Citric Acid (removes unreacted amine/DIPEA).

-

Sat. NaHCO3 (removes unreacted acid).

-

Brine (removes DMF).

-

-

Purification: Flash chromatography on Silica Gel. Elute with Hexane/EtOAc (gradient 80:20 to 50:50).

-

Validation: The 3-OH group typically results in a broad peak in

H NMR around 10–12 ppm (highly dependent on concentration due to H-bonding).

-

Quality Control & Data Specifications

The 6-CF3 group provides a unique handle for NMR validation.

Table 1: Expected Analytical Data

| Parameter | Methyl Ester (Precursor) | Free Acid (Ligand A) | Picolinamide (Ligand B) |

| IR (C=O) | 1730 cm | 1690 cm | 1650 cm |

| Solubility | DCM, MeOH, THF | MeOH, DMSO, EtOAc | DCM, MeOH |

| pKa (approx) | N/A | ~3.5 (COOH), ~8.5 (OH) | ~8.5 (OH) |

Application: Pd-Catalyzed C–H Activation Workflow

This protocol demonstrates the use of the synthesized ligand in a standard C–H arylation.

Reaction Setup (Graphviz Visualization)

Figure 2: The role of the 3-hydroxy-6-trifluoromethyl ligand in the Concerted Metalation-Deprotonation (CMD) cycle.

Standard Operating Procedure (SOP)

-

Charge: In a 1-dram vial, combine Pd(OAc)2 (5 mol%), 3-OH-6-CF3-PA Ligand (10 mol%), and Ag2CO3 (1.0 equiv).

-

Solvent: Add HFIP (Hexafluoroisopropanol) or t-Amyl Alcohol (0.2 M).

-

Note: HFIP is often synergistic with fluorinated ligands.

-

-

Substrate: Add the amine/arene substrate (1.0 equiv) and coupling partner (e.g., Aryl Iodide, 1.5 equiv).

-

Conditions: Seal and heat to 100°C for 18 hours.

-

Analysis: Filter through Celite and analyze by LC-MS.

References

-

Ligand Class Overview

-

Maiti, D., et al. (2016). "Predictable Site-Selective Functionalization of C(sp3)–H Bonds." Accounts of Chemical Research. [Link]

- Relevance: Establishes the utility of picolinamide/picolinic acid ligands in distal C-H activ

-

-

Mechanism of Hydroxy-Picolinates

-

Zhang, F.-L., et al. (2014). "Ligand-Promoted C(sp3)–H Arylation of Aliphatic Amines." Journal of the American Chemical Society. [Link]

- Relevance: Discusses the bifunctional role of the OH group in the CMD transition st

-

-

Synthesis of Fluorinated Picolinates

-

Engle, K. M., et al. (2015). "Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism." Journal of the American Chemical Society. [Link]

- Relevance: Provides general protocols for handling substituted picolinic acid ligands.

-

-

pKa and Electronic Effects

-

Kütt, A., et al. (2019). "Aqueous pKa values of fluorinated phenols and related compounds." Journal of Physical Organic Chemistry. [Link]

- Relevance: Validates the acidity modul

-

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-hydroxy-6-(trifluoromethyl)picolinate

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 3-hydroxy-6-(trifluoromethyl)picolinate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, optimize yields, and troubleshoot common experimental hurdles. The information is structured in a question-and-answer format to directly address potential issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Methyl 3-hydroxy-6-(trifluoromethyl)picolinate?

A1: The synthesis is typically a two-stage process. First, the precursor acid, 3-hydroxy-6-(trifluoromethyl)picolinic acid, is synthesized. Second, this acid undergoes esterification with methanol to yield the final product. The synthesis of the precursor acid is often the more challenging step and can be accomplished via hydrolysis of a suitable precursor like 2-chloro-6-(trifluoromethyl)pyridine followed by subsequent functional group manipulations. The second stage is a standard Fischer esterification.

Q2: My esterification reaction seems to stall, with both starting material and product present. What is the primary cause?

A2: This is characteristic of the Fischer esterification reaction reaching equilibrium.[1] The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible. If the water produced is not removed, it can hydrolyze the ester back to the starting materials, preventing the reaction from going to completion.

Q3: What are the critical safety precautions for handling trifluoromethyl-substituted pyridines?

A3: Trifluoromethyl-substituted pyridines and their precursors can be hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Some vinyl ether precursors used in alternative pyridine syntheses are potentially mutagenic and highly flammable, requiring careful handling.[2]

Q4: Can I use a different alcohol for the esterification?

A4: Yes, the Fischer esterification is versatile. However, using other alcohols (e.g., ethanol, propanol) will produce the corresponding ethyl or propyl ester, not the methyl ester. The reaction conditions, particularly temperature and time, may need to be re-optimized for different alcohols due to variations in boiling points and reactivity.

In-Depth Troubleshooting Guides

This section provides detailed solutions to specific problems you might face during the synthesis, broken down by reaction stage.

Part 1: Synthesis of the Precursor, 3-Hydroxy-6-(trifluoromethyl)picolinic Acid

The synthesis of this key intermediate is often the most yield-sensitive part of the overall process. A plausible route involves the hydrolysis of a 2-chloro-6-(trifluoromethyl)pyridine derivative.

Troubleshooting Low Yield of Picolinic Acid

Question: My yield of 3-hydroxy-6-(trifluoromethyl)picolinic acid is poor. What are the critical parameters to investigate?

Answer: Low yields in this multi-step synthesis often trace back to incomplete reactions or degradation of intermediates. Key areas to investigate are:

-

Inefficient Hydrolysis: The conversion of a chloropyridine to a hydroxypyridine often requires forcing conditions. The treatment of 2-chloro-6-(trifluoromethyl)pyridine with aqueous sodium hydroxide under reflux may result in no hydrolysis at all.[3] The process often requires high temperatures (140°C or higher) in a sealed vessel under autogenous pressure to achieve good conversion.[3]

-

Causality: The electron-withdrawing nature of the trifluoromethyl group and the pyridine ring deactivates the chlorine atom towards nucleophilic aromatic substitution. High temperatures are necessary to provide sufficient activation energy for the reaction to proceed at a practical rate.

-

-

Suboptimal pH Control: The pH during work-up is critical. The picolinic acid product has both an acidic carboxylic acid group and a weakly basic pyridine nitrogen. The product is amphoteric and its solubility is highly pH-dependent. Ensure you are acidifying the reaction mixture sufficiently (typically to pH 2-3) to fully protonate the carboxylate and precipitate the product.

-

Side Reactions: High temperatures and strong bases can promote side reactions. For instance, treatment with bases can sometimes lead to the elimination of HF (dehydrofluorination) from the trifluoromethyl group, especially if other activating groups are present.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to identify the formation of major byproducts and optimize reaction time to minimize them.

Part 2: Esterification to Methyl 3-hydroxy-6-(trifluoromethyl)picolinate

This stage typically involves the Fischer esterification of the synthesized picolinic acid.

Troubleshooting Incomplete Esterification

Question: My TLC/NMR analysis shows the reaction has stalled with significant starting acid remaining. How can I drive the reaction to completion?

Answer: This is a classic equilibrium problem inherent to Fischer esterification.[1] To achieve a high yield of the methyl ester, you must shift the equilibrium towards the products.

-

Use a Large Excess of Alcohol: Methanol is inexpensive and can be used as both a reagent and the solvent. Using a large excess of methanol shifts the equilibrium to the product side according to Le Châtelier's principle.

-

Remove Water: The removal of the water byproduct is the most effective way to drive the reaction to completion.

-

Azeotropic Removal: For higher boiling alcohols, a Dean-Stark apparatus can be used to azeotropically remove water with a solvent like toluene.[4] For methanol, this is less practical due to its low boiling point.

-

Dehydrating Agents: While not always ideal, adding a dehydrating agent like molecular sieves to the reaction mixture can sequester the water as it forms.

-

-

Optimize Catalyst Loading: An acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol.[1]

-

Too little catalyst: The reaction will be impractically slow.

-

Too much catalyst: Can lead to dehydration or other side reactions, particularly at high temperatures. A catalytic amount (1-5 mol%) is typically sufficient.

-

Experimental Protocols & Data

Protocol 1: Synthesis of 3-Hydroxy-6-(trifluoromethyl)picolinic Acid

(This is a representative protocol based on analogous syntheses and must be optimized for your specific starting materials and scale.)

-

Hydrolysis: Charge a Hastelloy C Parr reactor with 2-chloro-6-(trifluoromethyl)pyridine (1 equiv).[3] Seal the reactor and heat to 150-160°C.

-

Base Addition: Pump in aqueous sodium hydroxide (2.5 equiv) over 2 hours, maintaining the temperature. The reaction will be under self-generated pressure of 4-5 bar.[3]

-

Reaction Monitoring: Hold the mixture at 150-160°C for an additional 2-4 hours. Monitor progress by taking aliquots (if possible) and analyzing via HPLC.

-

Work-up: Cool the reaction mixture to room temperature. Extract with a solvent like dichloromethane to remove any unreacted starting material.

-

Precipitation: Carefully acidify the aqueous phase with concentrated HCl to pH 2-3. The product, 3-hydroxy-6-(trifluoromethyl)picolinic acid, should precipitate.

-

Isolation: Filter the solid product, wash with cold water, and dry under vacuum.

Protocol 2: Fischer Esterification

-

Setup: To a round-bottom flask equipped with a reflux condenser, add 3-hydroxy-6-(trifluoromethyl)picolinic acid (1 equiv).

-

Reagents: Add an excess of anhydrous methanol (e.g., 10-20 equivalents, can also serve as solvent).

-

Catalyst: Carefully add concentrated sulfuric acid (approx. 0.05 equiv) dropwise while stirring.

-

Reaction: Heat the mixture to reflux (approx. 65°C) for 4-16 hours. Monitor the reaction progress by TLC.

-

Work-up: Cool the reaction mixture to room temperature. Quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[5]

Data Tables

Table 1: Typical Parameters for Fischer Esterification Optimization

| Parameter | Recommended Range | Rationale & Notes |

| Acid to Alcohol Ratio | 1:10 to 1:50 | Excess alcohol drives equilibrium towards the product. |

| Catalyst (H₂SO₄) | 1-5 mol% | Balances reaction rate with minimizing side reactions. |

| Temperature | Reflux (Methanol ~65°C) | Provides sufficient thermal energy without excessive pressure buildup. |

| Reaction Time | 4 - 24 hours | Monitor by TLC or HPLC to determine completion. Prolonged times can lead to degradation. |

Table 2: Troubleshooting Summary for Low Ester Yield

| Observation | Potential Cause | Recommended Action |

| Reaction stalls (acid & ester present) | Equilibrium reached | Use a larger excess of methanol; ensure anhydrous conditions. |

| Reaction does not start | Inactive catalyst / low temp | Check catalyst quality/amount; ensure reflux temperature is reached. |

| Formation of dark impurities | Decomposition | Reduce reaction temperature or time; decrease catalyst loading. |

| Product hydrolyzes during work-up | Residual acid | Ensure the quenching step with bicarbonate is complete before extraction. |

Visualizations

Overall Synthesis Workflow

Caption: Overall workflow for the two-step synthesis.

Fischer Esterification Mechanism

Caption: Key mechanistic steps of the Fischer Esterification.[1]

Troubleshooting Logic for Low Yield

Caption: Decision tree for troubleshooting low product yield.

References

-

Fujikawa, T., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]

- Evans, G. G. (1995). Method for producing chromium picolinate complex. U.S. Patent 5,677,461.

-

Wikipedia. (n.d.). 3-Hydroxypicolinic acid. Retrieved February 14, 2026, from [Link]

-

Hosseini-Zori, M., et al. (2020). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Advances. Available at: [Link]

- Peoples, O. P., & Sinskey, A. J. (2003). 3-hydroxycarboxylic acid production and use in branched polymers. U.S. Patent 6,562,603.

-

MySkinRecipes. (n.d.). Methyl 3-hydroxy-6-methylpicolinate. Retrieved February 14, 2026, from [Link]

- Jackson, A., et al. (2015). Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates. European Patent EP2821398A1.

-

Popper, M., et al. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Acta Pharmaceutica. Available at: [Link]

-

Anis, M., & Beg, M. A. (2003). Synthesis and Characterization of New Picolinate Metal Complexes. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry. Available at: [Link]

-

Gessner, G., et al. (2022). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallographica Section C Structural Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Hydroxypicolinic Acid. PubChem Compound Database. Retrieved February 14, 2026, from [Link]

- Li, G. (2009). Synthesis process for chromium picolinate. Chinese Patent CN101318929B.

-

Popper, M., et al. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Hrčak. Available at: [Link]

-

Zhang, W., et al. (2019). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Journal of Chemical Research. Available at: [Link]

-

Organic Chemistry Tutor. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved February 14, 2026, from [Link]

- Roberts, D. A., & Martin, J. A. (2002). Process for preparing 2-hydroxy-6-trifluoromethylpyridine. European Patent EP0966441B1.

-

Dunn, P. J., et al. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Available at: [Link]

-

Popper, M., et al. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. PubMed. Available at: [Link]

-

Popper, M., et al. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Refubium - Freie Universität Berlin. Available at: [Link]

-

LeBel, N. A., et al. (1977). nitrones for intramolecular 1,3-dipolar cycloadditions. Organic Syntheses. Available at: [Link]

- Chen, J., et al. (2021). Quantitative determination method for trace genotoxic impurity trifluoromethanesulfonate in medicine. Chinese Patent CN112782303B.

-

Proshchin, E. N., et al. (2015). Optimization of the Manufacturing Technology for Promedone. Synthesis of 1,2,5-trimethylpiperidin-4-one. Pharmaceutical Chemistry Journal. Available at: [Link]

-

Kumar, A., et al. (2014). Isolation, Purification, and Characterization of Antimicrobial Compound 6-[1,2-dimethyl-6-(2-methyl-allyloxy)-hexyl]-3-(2-methoxy-phenyl)-chrome n-4-one from Penicillium sp. HT-28. BioMed Research International. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. EP2821398A1 - Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates - Google Patents [patents.google.com]

- 3. EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. DSpace [cora.ucc.ie]

Overcoming solubility issues with Methyl 3-hydroxy-6-(trifluoromethyl)picolinate

A Senior Application Scientist's Guide to Overcoming Solubility Challenges

Welcome to the technical support center for Methyl 3-hydroxy-6-(trifluoromethyl)picolinate. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility issues with this compound. As a senior application scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower you to make informed decisions in your experiments.

Section 1: Compound Overview & Physicochemical Properties

Methyl 3-hydroxy-6-(trifluoromethyl)picolinate is a substituted pyridine derivative. Its structure incorporates several key functional groups that dictate its physicochemical behavior: a pyridine ring, a hydroxyl group, a methyl ester, and a trifluoromethyl (CF3) group.

The presence of the highly lipophilic trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and cell permeability, but it often significantly reduces aqueous solubility.[1] The interplay between the acidic hydroxyl group and the basic pyridine nitrogen means that the compound's ionization state, and therefore its solubility, is highly dependent on pH.

Table 1: Calculated Physicochemical Properties

| Property | Value | Significance for Solubility |

|---|---|---|

| Molecular Formula | C₈H₆F₃NO₃ | - |

| Molecular Weight | 221.13 g/mol | - |

| Calculated LogP | 1.59 | Indicates a preference for lipid environments over aqueous ones, suggesting low water solubility.[2] |

| Hydrogen Bond Donors | 1 | The hydroxyl group can donate a hydrogen bond.[2] |

| Hydrogen Bond Acceptors | 4 | The pyridine nitrogen, hydroxyl oxygen, and two ester oxygens can accept hydrogen bonds.[2] |

| Polar Surface Area (TPSA) | 59.42 Ų | A moderate value; suggests that permeation is possible but solubility may be a limiting factor.[2] |

Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses common issues in a question-and-answer format, providing both immediate troubleshooting steps and the rationale behind them.

Initial Assessment & Stock Preparation

Question: My compound won't dissolve in my aqueous buffer. Where do I start?

Answer: Direct dissolution of a compound with a LogP > 1 in aqueous buffers is often unsuccessful. The standard and most reliable starting point is to first prepare a concentrated stock solution in a water-miscible organic solvent.[3]

-

Causality: Organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol are effective because they can disrupt the intermolecular forces in the solid crystal lattice while being miscible with water. The trifluoromethyl group contributes to strong crystal packing, which requires a potent solvent to overcome. By creating a concentrated stock, you are starting with the compound already in a solvated state, which makes subsequent dilution into an aqueous medium more favorable.

Question: What is the best organic solvent for preparing a stock solution of Methyl 3-hydroxy-6-(trifluoromethyl)picolinate?

Answer: For most applications, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. Ethanol and other alcohols can also be effective.

-

Rationale & Recommendations:

-

DMSO: It is a powerful, polar aprotic solvent that can dissolve a wide range of compounds. It is a standard choice for creating high-concentration stock solutions for biological screening.

-

Ethanol/Methanol: These protic solvents are also good candidates and may be preferred in certain cell-based assays where even low concentrations of DMSO can have an effect.

-

Avoid Non-Polar Solvents for Stock: Solvents like hexane or toluene are unlikely to be effective and are immiscible with the aqueous systems you will likely be working with.

-

Workflow for Stock Solution Preparation:

-

Weigh the desired amount of your compound into a clean vial.

-

Add a small volume of the chosen solvent (e.g., DMSO).

-

Vortex or sonicate the mixture until the solid is completely dissolved. Gentle heating (30-40°C) can be applied if necessary, but be cautious of potential degradation.[4]

-

Once dissolved, add more solvent to reach your final target concentration (e.g., 10 mM or 50 mM).

Aqueous Solubility & pH Effects

Question: I successfully made a 10 mM stock in DMSO, but when I dilute it into my pH 7.4 buffer, it immediately precipitates. Why?

Answer: This is a classic issue of a compound "crashing out" of solution. It occurs because while your compound is soluble in the DMSO stock, its solubility in the final aqueous buffer is much lower. When the DMSO concentration is diluted, the buffer can no longer keep the compound dissolved, leading to precipitation.[3]

-

The Role of pH: The solubility of Methyl 3-hydroxy-6-(trifluoromethyl)picolinate is highly pH-dependent due to its acidic hydroxyl group and basic pyridine nitrogen. At pH 7.4, the compound exists predominantly in its neutral, less soluble form. The solubility of weak acids tends to be lowest at acidic pH and increases as the pH rises above the pKa, where the more soluble conjugate base is formed.[5] Conversely, the protonation of the pyridine nitrogen at low pH can also increase solubility.

Question: How can I leverage pH to increase the aqueous solubility of this compound?

Answer: You can significantly increase the solubility by adjusting the pH of your aqueous solution away from the compound's isoelectric point.

-

Expert Insight: For this specific molecule, the 3-hydroxy group on the pyridine ring is expected to have a pKa similar to 3-hydroxypyridine, which is around 8.7 for the phenolic proton. The pyridine nitrogen is a weak base with an estimated pKa of ~1-2.

-

At Alkaline pH (e.g., pH > 9): The hydroxyl group will be deprotonated to form a phenolate anion. This charged species is significantly more polar and thus more soluble in water.[6][7]

-

At Acidic pH (e.g., pH < 2): The pyridine nitrogen will be protonated, forming a pyridinium cation. This charged form will also exhibit increased aqueous solubility.[7][8]

-

Therefore, to maximize aqueous solubility, you should work at either a high or low pH. For many biological experiments conducted at neutral pH, this may not be an option, leading to the need for advanced formulation strategies.

Advanced Solubilization Strategies

Question: Adjusting pH is not an option for my experiment. What other formulation tools can I use?

Answer: When pH modification is not feasible, several excipients can be employed to enhance solubility for in-vitro and in-vivo studies.[9]

-

Co-solvents: The use of a water-miscible organic solvent in the final formulation can increase solubility.[3]

-

Examples: Polyethylene glycol (PEG 300/400), propylene glycol, or ethanol.

-

Protocol: Prepare a formulation vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] The compound is first dissolved in the DMSO, then the other components are added sequentially. This creates a system that can maintain solubility upon further dilution.

-

Caution: Always ensure the final concentration of the co-solvent is compatible with your experimental system (typically <1% for in-vitro assays).[3]

-

-

Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming an "inclusion complex" that has much higher apparent water solubility.[3][10]

-

Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD).

-

Application: Prepare a solution of the cyclodextrin in your buffer and then add the compound (or a small amount of its DMSO stock) to this solution. Stir or sonicate to facilitate complex formation.

-

-

Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can sequester your compound, increasing its solubility.[3][11]

-

Examples: Non-ionic surfactants like Tween® 80 or Polysorbate 80 are commonly used in pharmaceutical formulations.[12]

-

Application: Add the surfactant to your buffer at a concentration above its CMC before introducing the compound.

-

Troubleshooting Precipitation & Instability

Question: My compound dissolves initially but then crystallizes out of solution after a few hours. How can I prevent this?

Answer: This indicates that you have created a supersaturated, thermodynamically unstable solution. While kinetically stable for a short period, the compound will eventually precipitate to reach its true equilibrium solubility.

-

Troubleshooting Steps:

-

Optimize Co-solvent/Excipient Concentration: You may need a higher concentration of your solubilizing agent (co-solvent, cyclodextrin, etc.) to maintain stability.[3]

-

Reduce Final Compound Concentration: The simplest solution is often to work at a lower final concentration that is below the equilibrium solubility limit in your chosen vehicle.

-

Consider Amorphous Solid Dispersions (Advanced): For solid formulations, creating an amorphous solid dispersion with a polymer like PVP or HPMC can prevent crystallization and improve dissolution rates.[9][13]

-

Section 3: Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol allows you to systematically determine the best solvent for preparing a high-concentration stock solution.

-

Preparation: Aliquot ~1-2 mg of Methyl 3-hydroxy-6-(trifluoromethyl)picolinate into several small, labeled glass vials.

-

Solvent Addition: To each vial, add a common laboratory solvent from the list below in 100 µL increments.

-

Tier 1 Solvents: DMSO, N,N-Dimethylformamide (DMF), Ethanol, Methanol.

-

Tier 2 Solvents: Acetonitrile, Tetrahydrofuran (THF), Acetone.

-

-

Observation: After each addition, vortex the vial for 30 seconds. Observe if the solid has completely dissolved.

-

Quantification: Continue adding solvent until the solid dissolves. Record the total volume of solvent required.

-

Calculation: Calculate the approximate solubility in mg/mL for each solvent. The best solvent is the one that dissolves the compound at the highest concentration.

Protocol 2: Determining the pH-Solubility Profile

This experiment will reveal the relationship between pH and the compound's aqueous solubility.

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10, 12).

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume (e.g., 1 mL) of each buffer. Ensure solid is visible at the bottom.

-

Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach equilibrium solubility.

-

Separation: Centrifuge the samples at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the excess, undissolved solid.[10]

-

Quantification: Carefully collect the supernatant. Dilute the supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV.[10]

-

Analysis: Plot the measured solubility (in µg/mL or µM) against the pH of the buffer.

Protocol 3: Quantification of Solubility via HPLC-UV

A robust High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying your compound in the protocols above.

-

Standard Curve Preparation:

-

Prepare a 10 mM stock solution of the compound in a suitable organic solvent (e.g., Acetonitrile or DMSO).

-

Perform a serial dilution to create a set of standards with known concentrations (e.g., 1000, 500, 250, 125, 62.5, 31.25 µM).

-

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile and water (containing 0.1% formic acid to ensure sharp peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength of maximum absorbance for the compound (determine this by running a UV scan).

-

Injection Volume: 10-20 µL.[14]

-

-

Analysis:

-

Inject the standards to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the appropriately diluted supernatant samples from your solubility experiments.

-

Use the calibration curve to determine the concentration of your compound in the unknown samples.

-

Section 4: Diagrams & Workflows

Diagram 1: Troubleshooting Workflow for Solubility Issues

This decision tree provides a logical path for addressing solubility challenges.

Caption: Ionization states of the compound at different pH ranges.

References

- Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyridine Derivatives in Aqueous Media.

-

Dias, S., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. Retrieved from [Link]

-

Kelly, F. D., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. National Institutes of Health (NIH). Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds. Retrieved from [Link]

-

Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]

-

Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]

-

Expii. (n.d.). Effect of pH on Solubility — Overview & Examples. Retrieved from [Link]

-

MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from [Link]

-

Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]

-

DergiPark. (n.d.). Analytical Chemistry. Retrieved from [Link]

-

MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemscene.com [chemscene.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Effect of pH on Solubility — Overview & Examples - Expii [expii.com]

- 8. mdpi.com [mdpi.com]

- 9. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]

- 10. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. brieflands.com [brieflands.com]

- 12. pharmtech.com [pharmtech.com]

- 13. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]

- 14. dergipark.org.tr [dergipark.org.tr]

Technical Support Center: Purification of Methyl 3-hydroxy-6-(trifluoromethyl)picolinate

Ticket ID: PUR-CF3-PIC-001 Status: Open Priority: High (Drug Development Intermediate) Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]

Executive Summary & Chemical Profile

User Query: "I am synthesizing Methyl 3-hydroxy-6-(trifluoromethyl)picolinate (CAS: 1256810-01-1 analog). My crude yield is high, but NMR shows persistent starting material (acid), and the product is dark. Standard base washes are lowering my yield. How do I purify this without losing the product?"

Specialist Response:

The purification of Methyl 3-hydroxy-6-(trifluoromethyl)picolinate presents a classic "amphoteric trap."[1] The presence of the electron-withdrawing trifluoromethyl (

The Core Problem: The 3-hydroxyl group on this pyridine ring is significantly more acidic than a standard phenol due to the electron-withdrawing nature of the

-

Risk: If you use a standard 1M NaOH or even saturated

wash to remove the unreacted acid, you will likely deprotonate the 3-OH group, forming a water-soluble phenolate salt.[1] This causes your product to partition into the aqueous waste stream.

This guide outlines a non-destructive purification workflow focusing on chromatographic resolution and controlled crystallization rather than aggressive acid/base extraction.

Impurity Identification (Know Your Enemy)

Before initiating purification, confirm the identity of your byproducts using the table below.

| Impurity Type | Origin | Diagnostic Signal (1H NMR / TLC) | Removal Strategy |

| Unreacted Acid (3-hydroxy-6-(trifluoromethyl)picolinic acid) | Incomplete esterification or hydrolysis.[1] | Broad singlet >10 ppm (COOH).[1] TLC: Streaks near baseline. | Do NOT use Base Wash. Use Column Chromatography (Acidified).[1] |

| Decarboxylated Species (3-hydroxy-6-(trifluoromethyl)pyridine) | Thermal degradation during reaction or workup.[1] | Loss of methyl singlet (~4.0 ppm).[1] Proton at C2 appears (~8.0-8.5 ppm).[1] | Fractional Crystallization or Chromatography.[1][2][3] |

| O-Alkylated Byproduct (Methoxy species) | Side reaction if using Methyl Iodide/Base for esterification.[1] | Additional Methyl singlet (distinct from ester).[1] | Difficult to separate; requires precise Chromatography.[1] |

| Pd/Metal Residues | Cross-coupling catalysts (if applicable).[1] | Dark/Black color; Broadening of NMR signals.[1] | Activated Charcoal or Thiol-Silica Scavengers.[1] |

Workflow Visualization: The "Safe" Purification Logic

The following diagram illustrates the decision matrix for purifying this specific fluorinated scaffold, highlighting the danger zones where yield is often lost.

Caption: Figure 1. Purification decision tree emphasizing the avoidance of aqueous base washes to prevent product loss via phenolate formation.

Detailed Protocols

Protocol A: Chromatographic Purification (The "Silver Bullet")

Because the starting acid and the product both contain the 3-hydroxy group, they can streak on standard silica. You must modify the stationary phase.

Reagents:

-

Silica Gel (60 Å, 230–400 mesh).[1]

-

Eluent: Hexanes / Ethyl Acetate (Gradient).[1]

-

Modifier: Acetic Acid (AcOH).[1]

Step-by-Step:

-

Column Pre-treatment: Slurry the silica in Hexanes containing 1% Acetic Acid . This neutralizes active sites on the silica that might irreversibly bind the pyridine nitrogen or the 3-hydroxyl group.[1]

-

Loading: Dissolve the crude oil in a minimum amount of DCM (Dichloromethane). Do not use DMF or DMSO as they ruin separation.[1]

-

Elution Gradient:

-

Start: 100% Hexanes (to elute non-polar impurities).[1]

-

Ramp: 0%

30% EtOAc in Hexanes (with 0.5% AcOH maintained). -

Note: The ester product will typically elute before the unreacted acid. The acid will likely stick to the top of the column or elute only with high polarity (50%+ EtOAc).

-

-

Fraction Analysis: Spot fractions on TLC. The product should be UV active and stain purple/brown with

(characteristic of phenols).

Protocol B: Recrystallization (Polishing)

If the product is solid but colored (yellow/brown), recrystallization is superior to washing.[1]

Solvent System: Hexanes (Anti-solvent) / Ethyl Acetate (Solvent).[1]

-

Alternative: Heptane / Toluene (for higher boiling point separation).[1]

Step-by-Step:

-

Dissolve crude solid in minimal boiling EtOAc.

-

If the solution is dark/black, add Activated Charcoal (5 wt%) and stir at reflux for 10 minutes. Filter hot through a Celite pad.

-

Slowly add hot Hexanes until persistent turbidity is observed.

-

Allow to cool to room temperature, then 4°C.

-

Critical: Do not "crash" cool (ice bath immediately), as this traps impurities.[1] Slow cooling promotes the exclusion of the decarboxylated byproduct.

Troubleshooting FAQs

Q: Why can't I just wash the unreacted acid out with Sodium Bicarbonate?

A: The pKa of the 3-hydroxyl group in this molecule is lowered by the electron-withdrawing

Q: My product is an oil, but it should be a solid. What happened? A: This is usually due to:

-

Residual Solvent: Pyridines are excellent at trapping chlorinated solvents.[1] Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.

-

Decarboxylation: Check NMR. If you see a mix of species, the melting point depression will prevent solidification. You must run a column (Protocol A).[1]

Q: I used a Palladium catalyst (Suzuki/Stille) to install the

-

Solution: Dissolve in EtOAc and stir with Trimercaptotriazine (TMT) functionalized silica or generic Thiol-silica for 2 hours. Filter. The sulfur binds the Pd tighter than the pyridine nitrogen.

References

-

General Synthesis of Trifluoromethylpyridines

-

Purification of Hydroxypicolinates (Acid/Ester Separation)

- Title: How to separate ester from carboxylic acid by using chrom

-

Source: ResearchGate (Discussion on Silica Acidity).[1]

-

URL:

-

Acidity of Fluorinated Pyridines

-

Industrial Context of 6-CF3-Picolinates

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Methyl 3-hydroxy-6-(trifluoromethyl)picolinate before handling.[1] The trifluoromethyl group typically increases lipophilicity and potential skin absorption.

Sources

Technical Support Center: Recrystallization of Methyl 3-hydroxy-6-(trifluoromethyl)picolinate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of Methyl 3-hydroxy-6-(trifluoromethyl)picolinate via recrystallization. We will address common challenges and provide a systematic approach to developing a robust purification protocol.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing Methyl 3-hydroxy-6-(trifluoromethyl)picolinate?

The primary goal is to purify the solid compound. Recrystallization is a purification technique that removes impurities incorporated into the crystal lattice of your target compound.[1][2] The process involves dissolving the crude solid in a hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, ideally leaving impurities behind in the solvent (mother liquor).[3]

Q2: What are the essential characteristics of a good recrystallization solvent for this compound?

An ideal solvent for recrystallizing Methyl 3-hydroxy-6-(trifluoromethyl)picolinate should meet the following criteria:

-

High-Temperature Coefficient: The compound should be highly soluble at the solvent's boiling point but poorly soluble at room temperature or below.[1][3][4] This differential solubility is the basis for the purification and ensures a good recovery yield.

-

Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble at room temperature (so they remain in the mother liquor upon cooling).[3][4]

-

Chemical Inertness: The solvent must not react with the compound.[1][4] Given the ester and hydroxyl functionalities, highly reactive solvents should be avoided.

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[4]

Q3: How does the structure of Methyl 3-hydroxy-6-(trifluoromethyl)picolinate influence solvent choice?

The structure suggests a molecule of moderate polarity. The pyridine ring, hydroxyl (-OH) group, and ester (-COOCH₃) group can participate in hydrogen bonding and dipole-dipole interactions, favoring more polar solvents. However, the trifluoromethyl (-CF₃) group and the aromatic ring itself add some nonpolar character. This duality means that single solvents like ethanol or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) are likely candidates.[5] The principle of "like dissolves like" is a good starting point.[3]

Troubleshooting Common Recrystallization Issues

Q4: My compound won't dissolve, even in a boiling solvent. What should I do?

This indicates that the solvent is too nonpolar for your compound.

-

Causality: The solvent molecules are not able to overcome the crystal lattice energy of your solid.

-

Solution: You need to select a more polar solvent. If you are using a nonpolar solvent like hexanes or toluene, try switching to ethyl acetate, acetone, or an alcohol like ethanol or isopropanol.

Q5: The compound dissolved, but no crystals have formed after cooling to room temperature and in an ice bath. What's wrong?

This is a very common issue and usually points to one of two problems:

-

Too Much Solvent: This is the most frequent cause.[6][7] If an excessive amount of solvent was used, the solution never becomes saturated upon cooling, and crystallization cannot occur.[1]

-

Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should.[6][7] Crystallization requires a nucleation point to begin.

Q6: An oil is forming instead of crystals ("oiling out"). How can I fix this?

"Oiling out" occurs when the solid comes out of solution at a temperature above its melting point, forming an impure liquid instead of a solid crystal lattice.[3][9]

-

Causality: This often happens when the boiling point of the solvent is higher than the melting point of the compound or when the solution cools too quickly.[3] High impurity levels can also depress the melting point, exacerbating the problem.

-

Solutions:

-

Reheat the solution until the oil redissolves completely.

-

Add a small amount of additional solvent to decrease the saturation point.

-

Allow the solution to cool much more slowly. Insulating the flask can help achieve this.[6]

-

If using a solvent pair, add more of the solvent in which the compound is more soluble.[8]

-

Q7: My final yield of purified crystals is very low. Why?

A low yield can result from several factors:

-

Incorrect Solvent Choice: If the compound has significant solubility in the solvent at low temperatures, a substantial amount will be lost in the mother liquor.[7]

-

Using Too Much Solvent: As mentioned, this is a primary cause of poor or no crystallization, but even if crystals do form, an excess of solvent will reduce the overall yield.[7]

-

Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter paper.[9]

-

Excessive Rinsing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can dissolve some of the product.[7]

Systematic Workflow for Solvent Selection

This protocol provides a logical, step-by-step method for identifying the optimal recrystallization solvent for Methyl 3-hydroxy-6-(trifluoromethyl)picolinate.

Experimental Protocol: Small-Scale Solvent Screening

-

Preparation: Place approximately 20-30 mg of your crude compound into several small test tubes.

-

Solvent Addition (Room Temp): To each tube, add a different potential solvent (see table below) dropwise, starting with ~0.5 mL. Agitate the tube. Note if the solid dissolves completely at room temperature.

-

Interpretation: If the solid dissolves at room temperature, the solvent is unsuitable as a primary recrystallization solvent because recovery will be poor.[4]

-

-

Heating: If the solid is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point.[2] Add more solvent dropwise until the solid just dissolves.

-

Interpretation: If the solid dissolves completely when hot, it is a potential candidate solvent. If it remains insoluble even at boiling, it is unsuitable.

-

-

Cooling: Remove the tubes that formed clear solutions when hot and allow them to cool slowly to room temperature. Then, place them in an ice-water bath for 15-20 minutes.

-

Observation: Observe the quantity and quality of the crystals formed. An ideal solvent will produce a large volume of well-formed crystals.

Data Presentation: Potential Solvents for Screening

| Solvent | Polarity | Boiling Point (°C) | Rationale & Comments |

| Water | High | 100 | May be a good "anti-solvent" in a mixed system. Unlikely to dissolve the compound on its own due to the organic backbone. |

| Ethanol | High | 78 | Good starting point. Often has a high-temperature coefficient for moderately polar compounds. |

| Isopropanol | Medium-High | 82 | Similar to ethanol, slightly less polar. Good alternative. |

| Acetone | Medium-High | 56 | A strong solvent, may dissolve the compound too well even at room temperature. Low boiling point is advantageous for drying. |

| Ethyl Acetate | Medium | 77 | A good choice for compounds of intermediate polarity. The ester functionality might promote solubility.[5] |

| Toluene | Low | 111 | Less likely to be a good single solvent, but could be useful in a solvent pair. High boiling point can be a disadvantage. |

| Hexanes/Heptane | Low | ~69 / ~98 | Likely too nonpolar to dissolve the compound alone. Excellent as an "anti-solvent" to be added to a more polar solution to induce crystallization. |

Visualization: Troubleshooting & Solvent Selection Workflow

Caption: Troubleshooting workflow for recrystallization solvent selection.

References

-

Recrystallization. (n.d.). University of California, Los Angeles. [Link]

-

Experiment: Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center, University of Colorado Boulder. [Link]

-

Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry. [Link]

-

Recrystallization. (n.d.). Wired Chemist. [Link]

-

Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

-

3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]

-

Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs. [Link]

-

Recrystallization. (n.d.). California State University, Stanislaus. [Link]

-

recrystallization.pdf. (n.d.). University of California, Santa Cruz. [Link]

Sources

- 1. Recrystallization [sites.pitt.edu]

- 2. edu.rsc.org [edu.rsc.org]

- 3. Recrystallization [wiredchemist.com]

- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

Validation & Comparative

Comparative Bioactivity Guide: Methyl 3-hydroxy-6-(trifluoromethyl)picolinate vs. Non-Fluorinated Analogs

Executive Summary

Methyl 3-hydroxy-6-(trifluoromethyl)picolinate represents a strategic evolution of the picolinic acid pharmacophore. While non-fluorinated analogs (e.g., Methyl 3-hydroxypicolinate) serve as fundamental chelating scaffolds in medicinal chemistry, the introduction of the trifluoromethyl (-CF₃) group at the C6 position confers distinct physicochemical advantages.[1]

This guide analyzes the "Fluorine Effect" on this scaffold, demonstrating how the C6-CF₃ substitution enhances metabolic stability , lipophilicity , and target residence time compared to its hydrogen-substituted counterparts. These properties make it a critical building block for developing inhibitors of metalloenzymes, such as HIV Integrase and Histone Demethylases.[1]

Chemical & Physical Property Analysis[1][2][3][4]

The introduction of the trifluoromethyl group drastically alters the electronic and steric landscape of the pyridine ring. Below is a comparative analysis of the fluorinated compound versus its direct analog.

| Property | Methyl 3-hydroxy-6-(trifluoromethyl)picolinate | Methyl 3-hydroxypicolinate (Non-Fluorinated) | Impact on Bioactivity |

| Molecular Weight | ~221.13 g/mol | ~153.14 g/mol | Increased size affects steric fit in compact active sites. |

| Lipophilicity (cLogP) | ~1.6 - 1.9 | ~0.5 - 0.8 | High Impact: CF₃ increases membrane permeability and blood-brain barrier (BBB) penetration.[1] |

| Electronic Effect | Strong Electron Withdrawing (σp ≈ 0.[1]54) | Neutral (H) | Lowers pKa of the pyridine nitrogen; increases acidity of 3-OH.[1] |

| Metabolic Stability | High (Blocks C6 oxidation) | Low (Susceptible to C6 oxidation) | Prevents rapid clearance by CYP450 enzymes.[1] |

| Chelation Potential | Bidentate (N, O) - Modulated | Bidentate (N, O) - Strong | CF₃ reduces N-basicity, potentially altering metal affinity (Zn²⁺, Mg²⁺).[1] |

Expert Insight: The shift in cLogP from <1.0 to >1.5 is the most critical differentiator.[1] While the non-fluorinated analog is highly water-soluble and rapidly excreted, the CF₃ analog achieves the "sweet spot" for oral bioavailability (LogP 1–3) while retaining the chelating motif.[1]

Mechanistic Bioactivity: The "Fluorine Advantage"

Metabolic Blockade (C6 Position)

In non-fluorinated pyridines, the C6 position is electron-deficient and highly susceptible to nucleophilic attack or oxidation by aldehyde oxidase and CYP450 enzymes.[1]

-

Non-Fluorinated: Rapidly oxidized to the pyridone or N-oxide derivatives, leading to short half-life (

).[1] -

Fluorinated (6-CF₃): The C-F bond is metabolically inert.[1] Steric bulk and electron withdrawal at C6 prevent oxidative attack, significantly extending in vivo duration.[1]

Modulation of Metal Chelation

Both compounds utilize the 3-hydroxyl group and the pyridine nitrogen to form a 5-membered chelate ring with divalent metals (Mg²⁺, Zn²⁺, Mn²⁺).

-

Mechanism: The CF₃ group withdraws electron density from the ring.[1] This lowers the

of the pyridine nitrogen (making it a weaker base) and increases the acidity of the 3-OH group.[1] -

Result: The fluorinated analog often shows more selective binding.[1] While it may have slightly lower absolute affinity for metals compared to the electron-rich non-fluorinated analog, it is less likely to be sequestered by non-target bulk proteins (e.g., albumin), improving the free fraction available for the target enzyme.[1]

Graphviz Diagram: SAR & Chelation Mechanism

Figure 1: Structure-Activity Relationship (SAR) comparing the metabolic fate and physicochemical impact of the 6-CF₃ substitution versus the non-fluorinated hydrogen.[1]

Experimental Protocols for Comparative Evaluation

To objectively compare these compounds, researchers should utilize assays that measure both intrinsic potency (Enzyme Inhibition) and cellular permeability (MIC or Cell-Based Assay).[1]

Protocol A: FRET-Based Metalloenzyme Inhibition Assay

Target: Generic Zinc-Dependent Metalloenzyme (e.g., HDAC or MMP surrogate)

Objective: Determine the IC₅₀ of both compounds to assess how fluorination affects active site binding.

-

Reagent Preparation:

-

Dissolve both methyl esters in 100% DMSO to create 10 mM stock solutions.

-

Prepare Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.05% Tween-20, 10 µM ZnCl₂.[1]

-

-

Substrate: Use a fluorogenic peptide substrate specific to the target enzyme (e.g., Fluor-de-Lys for HDACs).[1]

-

Plate Setup:

-

Use black 384-well microplates.

-

Add 10 µL of enzyme solution (final conc. 5 nM).

-

Add 200 nL of compound (10-point dose-response, 10 µM to 0.1 nM).

-

Incubate for 15 minutes at 25°C (Pre-incubation allows chelator to strip metal or bind active site).[1]

-

-

Reaction Initiation:

-

Add 10 µL of fluorogenic substrate.[1]

-

Incubate for 60 minutes at room temperature.

-

-

Detection:

-

Read fluorescence (Ex/Em: 360/460 nm) on a plate reader.[1]

-

-

Data Analysis:

-

Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition).

-

Fit data to a 4-parameter logistic equation to calculate IC₅₀.

-

Protocol B: Antimicrobial MIC Determination (Broth Microdilution)

Target: S. aureus (Gram-positive) and E. coli (Gram-negative)[1]

Objective: Assess how the increased lipophilicity of the CF₃ group affects cell wall penetration.[1]

-

Inoculum Prep: Culture bacteria in Mueller-Hinton Broth (MHB) to reach

CFU/mL. -

Compound Dilution:

-

Prepare serial 2-fold dilutions of both compounds in MHB (Range: 128 µg/mL to 0.25 µg/mL).

-

Include a Ciprofloxacin control.[1]

-

-

Incubation:

-

Add 100 µL of inoculum to 100 µL of compound solution in 96-well clear plates.

-

Incubate at 37°C for 18–24 hours.

-

-

Readout:

-

Expected Outcome:

Graphviz Diagram: Experimental Workflow

Figure 2: Dual-stream validation workflow assessing both intrinsic enzymatic potency and cellular permeability.

Applications in Drug Discovery[1][5][6][7]

HIV Integrase Inhibitors

The 3-hydroxy-picolinamide motif is a known pharmacophore for HIV Integrase Strand Transfer Inhibitors (INSTIs).[1] The 3-OH and carbonyl oxygen chelate the two Mg²⁺ ions in the enzyme's active site.

-

Role of CF₃: Substituents at position 6 (or equivalent in bicyclic systems) interact with the hydrophobic pocket formed by viral DNA and the enzyme.[1] The CF₃ group enhances this hydrophobic interaction, improving antiviral potency (

) compared to the methyl or hydrogen analogs.[1]

Epigenetic Modulators (KDMs)

Histone Lysine Demethylases (KDMs) are iron-dependent enzymes.[1] Picolinic acid derivatives act as competitive inhibitors of the 2-oxoglutarate cofactor.[1]

-

Advantage: The 6-CF₃ analog provides a "metabolic handle." While simple picolinates are rapidly excreted, the fluorinated ester (hydrolyzed to acid in cells) accumulates effectively in the nucleus, showing higher potency in cellular H3K4me3 demethylation assays.[1]

References

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

-

Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Link

-

Koneru, P. C., et al. (2019).[1][2] HIV-1 integrase tetramers are the antiviral target of pyridine-based allosteric integrase inhibitors. eLife.[2] Link

-

Wang, J., et al. (2014).[1] Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade. Chemical Reviews. Link[1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 13401, 3-Hydroxypicolinic acid. Link

Sources

Spectroscopic characterization standards for Methyl 3-hydroxy-6-(trifluoromethyl)picolinate